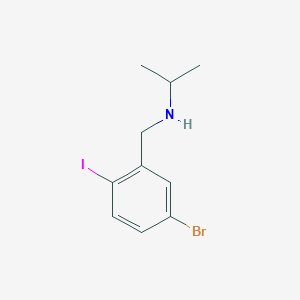
2,2'-(1,4-Phenylene)dinicotinic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,4-Phenylene)dinicotinic Acid is an organic compound with the molecular formula C18H12N2O4 It is characterized by the presence of two nicotinic acid moieties connected through a 1,4-phenylene linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Phenylene)dinicotinic Acid typically involves the reaction of 1,4-dicyanobenzene with nicotinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like ethanol, followed by heating to facilitate the reaction . The resulting product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 2,2’-(1,4-Phenylene)dinicotinic Acid are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is achieved by optimizing parameters such as temperature, solvent choice, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2,2’-(1,4-Phenylene)dinicotinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2,2’-(1,4-Phenylene)dinicotinic Acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional groups.
作用機序
The mechanism of action of 2,2’-(1,4-Phenylene)dinicotinic Acid involves its interaction with specific molecular targets, such as metal ions in coordination chemistry. The compound’s ability to form stable complexes with metals is attributed to the presence of carboxylate groups that act as binding sites. In biological systems, its activity may be related to its ability to modulate enzyme functions or interact with cellular receptors, although detailed pathways are still under investigation .
類似化合物との比較
- 2,2’-(1,2-Phenylene)dinicotinic Acid
- 2,2’-(1,3-Phenylene)dinicotinic Acid
- 2,2’-(2,4,6-Trimethyl-1,3-Phenylene)dinicotinic Acid
Comparison: 2,2’-(1,4-Phenylene)dinicotinic Acid is unique due to its 1,4-phenylene linker, which provides distinct spatial orientation and electronic properties compared to its isomers with 1,2- or 1,3-phenylene linkers. This structural difference influences its reactivity and coordination behavior, making it particularly suitable for specific applications in material science and coordination chemistry .
特性
IUPAC Name |
2-[4-(3-carboxypyridin-2-yl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)13-3-1-9-19-15(13)11-5-7-12(8-6-11)16-14(18(23)24)4-2-10-20-16/h1-10H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDYXBGXJQPVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3-Bromo-4-methoxyphenyl)-ethyl]-morpholine](/img/structure/B8125334.png)
![[1-(2-Chloropyridin-4-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B8125339.png)


![2-Methoxy-N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]benzamide](/img/structure/B8125360.png)






![[1-(4-Thiophen-3-yl-phenyl)-cyclopropyl]-methanol](/img/structure/B8125431.png)
